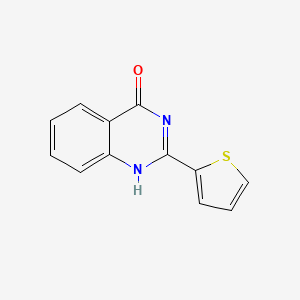![molecular formula C10H8F3N3OS B7785768 (4Z)-4-[(thiophen-2-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7785768.png)
(4Z)-4-[(thiophen-2-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed to obtain the crystalline product in approximately 90% yield .
Análisis De Reacciones Químicas
Carbonyldiimidazole undergoes several types of chemical reactions:
Oxidation and Reduction: It can be hydrolyzed to give back imidazole and carbon dioxide.
Substitution: It is used to convert amines into amides, carbamates, and ureas.
Common Reagents and Conditions: The formation of amides is promoted by Carbonyldiimidazole, which is less reactive than acid chlorides but easier to handle.
Major Products: The major products formed include amides, carbamates, ureas, and esters.
Aplicaciones Científicas De Investigación
Carbonyldiimidazole is widely used in scientific research due to its versatility:
Mecanismo De Acción
Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of amide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the intermediate .
Comparación Con Compuestos Similares
Carbonyldiimidazole is unique due to its ease of handling and versatility in organic synthesis. Similar compounds include:
Phosgene: More reactive but less safe to handle.
Imidazole: Used as a nucleophile and base in the preparation of Carbonyldiimidazole.
Trimethylsilyl imidazole: Requires more preparative effort but produces volatile coproducts.
Carbonyldiimidazole stands out for its balance of reactivity and safety, making it a preferred choice in many synthetic applications .
Propiedades
IUPAC Name |
(4Z)-4-[(thiophen-2-ylmethylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3OS/c11-10(12,13)8-7(9(17)16-15-8)5-14-4-6-2-1-3-18-6/h1-3,5,14H,4H2,(H,16,17)/b7-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXLJAWYOTXPSX-ALCCZGGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC=C2C(=NNC2=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CN/C=C\2/C(=NNC2=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B7785702.png)



![5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7785727.png)


![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B7785752.png)

![4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B7785774.png)
![(4Z)-3-(methoxymethyl)-4-[(morpholin-4-ylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785789.png)
![(4Z)-3-(methoxymethyl)-4-[(pyridin-2-ylmethylamino)methylidene]-1H-pyrazol-5-one](/img/structure/B7785796.png)
